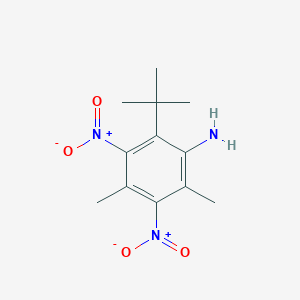
Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI), also known as ethylcyanoformate, is a chemical compound with the molecular formula C5H6N2. It is a white crystalline solid that is soluble in water and organic solvents. Cyanamide has been used in various fields, including agriculture, industry, and medicine.
Wirkmechanismus
Cyanamide acts by inhibiting the enzyme aldehyde dehydrogenase (ALDH), which is responsible for the metabolism of ethanol in the liver. This inhibition leads to the accumulation of acetaldehyde, which causes unpleasant symptoms such as flushing, nausea, and vomiting. Cyanamide is also a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidines.
Biochemische Und Physiologische Effekte
Cyanamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and stimulate plant growth. Cyanamide has also been shown to increase the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Cyanamide has several advantages for use in lab experiments. It is a readily available and inexpensive reagent that can be easily synthesized. Cyanamide is also stable under normal laboratory conditions and can be stored for long periods. However, cyanamide has some limitations, including its toxicity and potential for causing harm to the environment. Therefore, proper safety precautions must be taken when handling cyanamide.
Zukünftige Richtungen
There are several future directions for the study of cyanamide. One area of research is the development of new synthetic methods for cyanamide that are more efficient and environmentally friendly. Another area of research is the investigation of the anticancer, antiviral, and antibacterial properties of cyanamide. Additionally, the study of the effects of cyanamide on plant growth and development could lead to the development of new plant growth regulators. Finally, the development of new therapeutic agents based on the mechanism of action of cyanamide could lead to the development of new treatments for various diseases.
Synthesemethoden
Cyanamide can be synthesized by reacting calcium cyanamide with ethyl chloroformate. The reaction produces calcium chloride and cyanamide as the final products. The reaction is as follows:
CaCN2 + C2H5OCOCl → CaCl2 + C5H6N2 + CO2
Wissenschaftliche Forschungsanwendungen
Cyanamide has been extensively studied for its biological and chemical properties. It has been used as a reagent in organic synthesis, as a plant growth regulator in agriculture, and as a therapeutic agent in medicine. Cyanamide has also been studied for its anticancer, antiviral, and antibacterial properties.
Eigenschaften
CAS-Nummer |
102739-39-9 |
|---|---|
Produktname |
Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) |
Molekularformel |
C7H8N4 |
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
(4-ethylpyrimidin-2-yl)cyanamide |
InChI |
InChI=1S/C7H8N4/c1-2-6-3-4-9-7(11-6)10-5-8/h3-4H,2H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
QCFKXHLZRSVWTH-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NC=C1)NC#N |
Kanonische SMILES |
CCC1=NC(=NC=C1)NC#N |
Synonyme |
Cyanamide, (4-ethyl-2-pyrimidinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Iodobenzoyl)amino]pentanedioic acid](/img/structure/B21073.png)









![2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine](/img/structure/B21095.png)
![N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide](/img/structure/B21096.png)
![N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide](/img/structure/B21097.png)